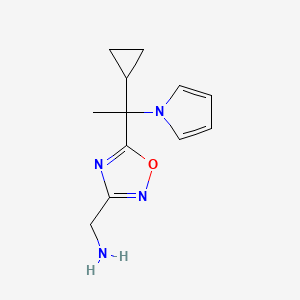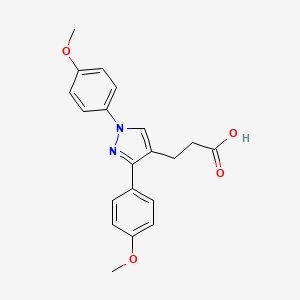
3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with two 4-methoxyphenyl groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl groups may enhance its binding affinity, while the pyrazole ring can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Bis(4-methoxyphenyl)-1-propanone
- 1,3-Diphenyl-1,3-propanedione
Uniqueness
3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[1,3-bis(4-methoxyphenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-8-3-14(4-9-17)20-15(5-12-19(23)24)13-22(21-20)16-6-10-18(26-2)11-7-16/h3-4,6-11,13H,5,12H2,1-2H3,(H,23,24) |
InChI Key |
IJQFLAMROOCHDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



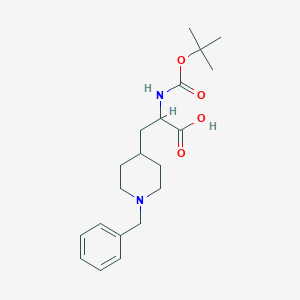
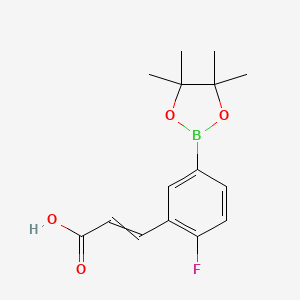

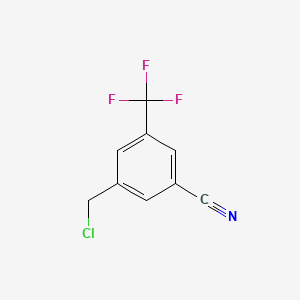

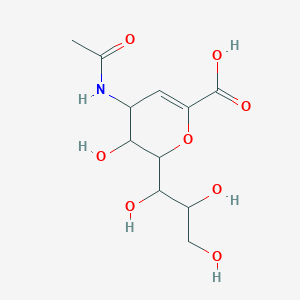
![N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14863712.png)
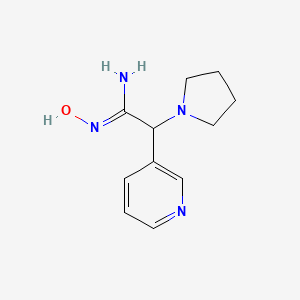

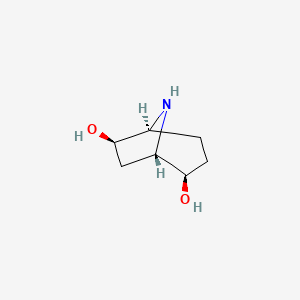
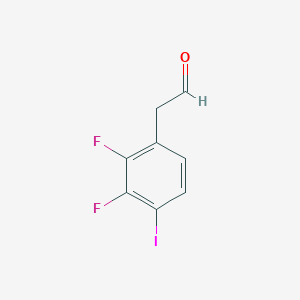
![4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B14863735.png)
